![molecular formula C16H24N2 B2429834 1-Benzyl-4-(pyrrolidin-2-yl)piperidine CAS No. 524674-28-0](/img/structure/B2429834.png)
1-Benzyl-4-(pyrrolidin-2-yl)piperidine
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Overview
Description
“1-Benzyl-4-(pyrrolidin-2-yl)piperidine” is a compound that contains a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” is characterized by a piperidine ring conjugated to a benzyl group through one nitrogen ring atom . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” include a molecular formula of C16H22N2O, an average mass of 258.359 Da, and a monoisotopic mass of 258.173218 Da .Scientific Research Applications
- Stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates, affecting their binding to enantioselective proteins .
- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These compounds were optimized for selective androgen receptor modulation .
- Short and efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate have been developed. These involve diastereospecific 1,3-dipolar cycloadditions .
- Follistatin, a protein, suppresses the production of experimental multiple-organ metastasis by small cell lung cancer cells in natural killer cell-depleted SCID mice .
Medicinal Chemistry and Drug Discovery
Selective Androgen Receptor Modulators (SARMs)
Functionalized Phosphonates
Pyrrol-2-one Fragment in Drug Development
Metastasis Suppression
Structure–Activity Relationship (SAR) Studies
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It is likely that the compound interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular signaling and function .
Action Environment
The action, efficacy, and stability of 1-Benzyl-4-(pyrrolidin-2-yl)piperidine can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the temperature .
Future Directions
The future directions for “1-Benzyl-4-(pyrrolidin-2-yl)piperidine” and similar compounds involve the development of fast and cost-effective methods for the synthesis of substituted piperidines, which is an important task of modern organic chemistry . This is due to the significant role that piperidine-containing compounds play in the pharmaceutical industry .
properties
IUPAC Name |
1-benzyl-4-pyrrolidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-5-14(6-3-1)13-18-11-8-15(9-12-18)16-7-4-10-17-16/h1-3,5-6,15-17H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECPDMILCCLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(pyrrolidin-2-yl)piperidine |
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